molecular formula C11H11NO2 B12094520 Oxazole, 5-(4-ethoxyphenyl)- CAS No. 848608-56-0

Oxazole, 5-(4-ethoxyphenyl)-

Cat. No.: B12094520
CAS No.: 848608-56-0
M. Wt: 189.21 g/mol
InChI Key: SNZMBUKIQLURAX-UHFFFAOYSA-N
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Description

Oxazole, 5-(4-ethoxyphenyl)- is an organic compound with the molecular formula C11H11NO2 It belongs to the oxazole family, characterized by a five-membered ring containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Oxazole, 5-(4-ethoxyphenyl)- typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-ethoxybenzoyl chloride with an amine, followed by cyclization under acidic or basic conditions. The reaction conditions often include:

    Solvent: Dichloromethane or ethanol

    Catalyst: Acidic catalysts like hydrochloric acid or basic catalysts like sodium hydroxide

    Temperature: Room temperature to reflux conditions

Industrial Production Methods

Industrial production of Oxazole, 5-(4-ethoxyphenyl)- may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields. The use of automated systems and optimized reaction parameters ensures high purity and consistency in the final product.

Chemical Reactions Analysis

Types of Reactions

Oxazole, 5-(4-ethoxyphenyl)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form oxazole derivatives with different functional groups.

    Reduction: Reduction reactions can lead to the formation of reduced oxazole derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring or the oxazole ring.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Halogenating agents like bromine or chlorine, and nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole carboxylic acids, while reduction can produce oxazole alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of oxazole derivatives.

Scientific Research Applications

Oxazole, 5-(4-ethoxyphenyl)- has diverse applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its role in drug development, particularly in designing molecules with specific biological targets.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Oxazole, 5-(4-ethoxyphenyl)- depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the ethoxyphenyl group can enhance its binding affinity and specificity, leading to desired biological effects. The pathways involved often include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    Oxazole, 5-(4-methoxyphenyl)-: Similar structure but with a methoxy group instead of an ethoxy group.

    Oxazole, 5-(4-methylphenyl)-: Contains a methyl group on the phenyl ring.

    Oxazole, 5-(4-chlorophenyl)-: Features a chlorine atom on the phenyl ring.

Uniqueness

Oxazole, 5-(4-ethoxyphenyl)- is unique due to the presence of the ethoxy group, which can influence its solubility, reactivity, and biological activity. This makes it a valuable compound for specific applications where these properties are advantageous.

Properties

CAS No.

848608-56-0

Molecular Formula

C11H11NO2

Molecular Weight

189.21 g/mol

IUPAC Name

5-(4-ethoxyphenyl)-1,3-oxazole

InChI

InChI=1S/C11H11NO2/c1-2-13-10-5-3-9(4-6-10)11-7-12-8-14-11/h3-8H,2H2,1H3

InChI Key

SNZMBUKIQLURAX-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2=CN=CO2

Origin of Product

United States

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